molecular formula C12H6BrNO2 B3054679 7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE CAS No. 61532-38-5

7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE

Cat. No.: B3054679
CAS No.: 61532-38-5
M. Wt: 276.08 g/mol
InChI Key: XBXZAHPTQFMZDH-UHFFFAOYSA-N
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Description

7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE: is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 7th position and a pyridine ring fused with a chromene ring makes this compound unique and significant in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in the presence of formic acid . This reaction is facilitated by the use of catalysts such as palladium salts or lead acetates, although more environmentally friendly catalysts like titanium dioxide have also been explored .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted chromeno-pyridines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry: In chemistry, 7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential anti-cancer, anti-bacterial, and anti-fungal properties . It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression.

Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom at the 7th position in 7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE imparts unique reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-bromochromeno[2,3-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXZAHPTQFMZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486081
Record name 6-Bromo-9-oxa-1-azaanthracen-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-38-5
Record name 7-Bromo-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61532-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-9-oxa-1-azaanthracen-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium metal (2.30 g, 100 mmol) was added to ice-cooled methanol (75 mL) with stirring under nitrogen. After the sodium had reacted completely, a slurry of 4-bromophenol (8.65 g, 50 mmol) and 2-chloronicotinic acid (7.88 g, 50 mmol) in methanol (50 mL) was added. The resulting light yellow solution was concentrated under vacuum, and the solid residue was taken up in DMF (50 mL) and heated to 130° C. for 18 h. The mixture was cooled, concentrated under vacuum, and the residue was diluted with water (50 mL) and extracted with ether (2×50 mL). The aqueous phase was acidified with 5% sulfuric acid (60 mL) to pH ˜3, and the slurry was stirred for 1 h and the precipitate was isolated by filtration and dried at 50° C. The tan solid (3.48 g), a 3:2 mixture of 2-(4-bromophenoxy)nicotinic acid and 2-chloronicotinic acid, was used directly for the cyclization. The solid (1.0 g) was added in one portion to a solution of phosphorous pentoxide (2.6 g) in methanesulfonic acid (27 g) at 80° C. The brownish solution was heated at 80° C. for 15 h, then cooled and poured onto ice (100 g). The mixture was brought to pH>9 by addition of 50% NaOH (17 mL) and extracted with dichloromethane (2×40 mL). The organic extract was dried (MgSO4) and concentrated to provide the title compound as a white solid (0.32 g, 8% from 4-bromophenol). 1H NMR (300 MHz, CD3OD) δ ppm 7.59 (dd, J=8, 5 Hz, 1H), 7.64 (d, J=8 Hz, 1H), 8.00 (dd, J=9, 3 Hz, 1H), 8.36 (d, J=2 Hz, 1H), 8.73 (dd, J=8, 2 Hz, 1H), 8.78 ppm (dd, J=5, 2 Hz, 1H); MS (DCI/NH3) m/z 276/278 (M+H)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.65 g
Type
reactant
Reaction Step Three
Quantity
7.88 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE
Reactant of Route 2
7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE
Reactant of Route 3
7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE
Reactant of Route 4
7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE
Reactant of Route 5
7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE
Reactant of Route 6
7-BROMO-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE

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